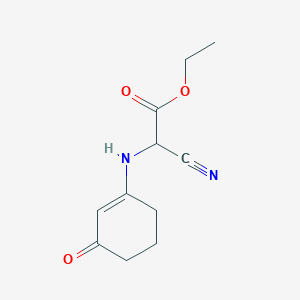
Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate is a complex organic compound with a unique structure that includes a nitrile group, an oxocyclohexene ring, and an alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate typically involves multiple steps. One common method includes the reaction of ethyl alaninate with 3-oxocyclohex-1-en-1-yl nitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different functional groups and properties, making them useful for further applications in research and industry .
Scientific Research Applications
Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s structure allows it to interact with cellular membranes or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-nitrilo-N-(3-oxocyclohex-1-en-1-yl)alaninate include:
- Ethyl 4-2-oxocyclohex-3-ene-1-carboxylate
- 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
- 1-Hydroxy-2-(alkylketo)-4,4,6,6-tetramethyl cyclohexen-3,5-diones .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
51495-72-8 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[(3-oxocyclohexen-1-yl)amino]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)10(7-12)13-8-4-3-5-9(14)6-8/h6,10,13H,2-5H2,1H3 |
InChI Key |
JZDHWKWNIABLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)NC1=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















